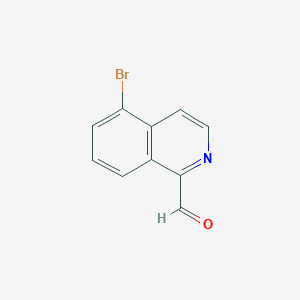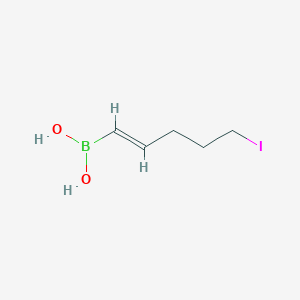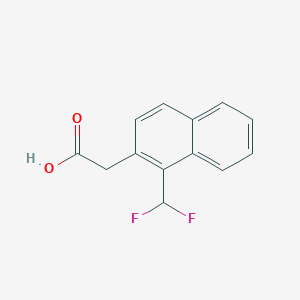
5-Bromoisoquinoline-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromoisoquinoline-1-carbaldehyde: is an organic compound with the molecular formula C10H6BrNO. It is a derivative of isoquinoline, where a bromine atom is substituted at the 5th position and an aldehyde group at the 1st position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromoisoquinoline-1-carbaldehyde typically involves the bromination of isoquinoline followed by formylation. One common method involves the use of N-bromosuccinimide (NBS) in the presence of a strong acid like sulfuric acid. The reaction is carried out at low temperatures to control the bromination process . The formylation step can be achieved using Vilsmeier-Haack reaction conditions, where a formylating agent like DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) are used .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to handle larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Bromoisoquinoline-1-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Condensation Reactions: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Various substituted isoquinolines.
Oxidation Products: 5-Bromoisoquinoline-1-carboxylic acid.
Reduction Products: 5-Bromoisoquinoline-1-methanol.
Scientific Research Applications
Chemistry: 5-Bromoisoquinoline-1-carbaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of heterocyclic compounds and pharmaceuticals .
Biology and Medicine: In biological research, this compound is used to study the structure-activity relationships of isoquinoline derivatives.
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other fine chemicals. Its reactivity makes it a valuable intermediate in various chemical processes .
Mechanism of Action
The mechanism of action of 5-Bromoisoquinoline-1-carbaldehyde depends on its specific application. In chemical reactions, the bromine atom and aldehyde group are key reactive sites. The bromine atom can undergo nucleophilic substitution, while the aldehyde group can participate in condensation and redox reactions .
In biological systems, the compound may interact with enzymes or receptors through its isoquinoline core. The exact molecular targets and pathways involved would depend on the specific biological context and the nature of the isoquinoline derivative being studied .
Comparison with Similar Compounds
5-Bromoisoquinoline: Lacks the aldehyde group, making it less reactive in certain condensation reactions.
Isoquinoline-1-carbaldehyde: Lacks the bromine atom, affecting its reactivity in substitution reactions.
5-Chloroisoquinoline-1-carbaldehyde: Similar structure but with a chlorine atom instead of bromine, which can influence its reactivity and properties.
Uniqueness: 5-Bromoisoquinoline-1-carbaldehyde is unique due to the presence of both a bromine atom and an aldehyde group, providing dual reactive sites. This dual functionality allows for a wide range of chemical transformations and applications in various fields .
Properties
Molecular Formula |
C10H6BrNO |
|---|---|
Molecular Weight |
236.06 g/mol |
IUPAC Name |
5-bromoisoquinoline-1-carbaldehyde |
InChI |
InChI=1S/C10H6BrNO/c11-9-3-1-2-8-7(9)4-5-12-10(8)6-13/h1-6H |
InChI Key |
KCOOQXUNVYMHGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=O)C(=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-Benzyl-2-azaspiro[4.4]nonane-6-carbonitrile](/img/structure/B11870881.png)

![2H-Naphtho[2,3-b]pyran-2-one, 3-acetyl-](/img/structure/B11870891.png)


![8-(2-Cyclopropylacetyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B11870900.png)
![(5-Bromobenzo[b]thiophen-3-yl)methanamine](/img/structure/B11870907.png)
![Imidazo[2,1-a]isoquinoline-5-carboxylic acid, ethyl ester](/img/structure/B11870917.png)
![6,7,12,12b-Tetrahydroindolo[2,3-a]quinolizin-2(1H)-one](/img/structure/B11870924.png)
